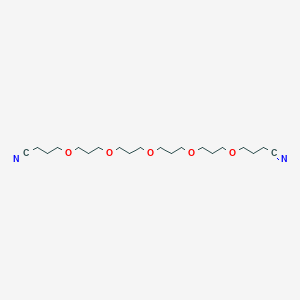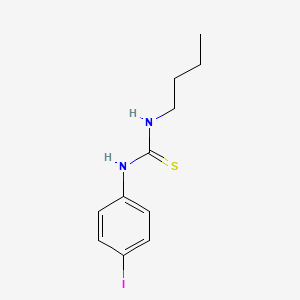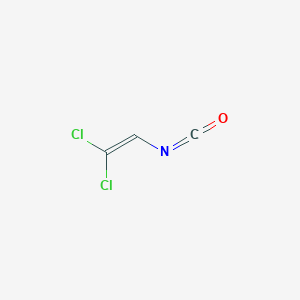
4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine is a pyrimidine derivative characterized by the presence of two methyl groups at positions 4 and 6, and a tribromomethanesulfonyl group at position 2. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine can be achieved through a multi-step process. One common method involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to give 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide affords the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of environmentally friendly reagents such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation is preferred to minimize toxic by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine undergoes various chemical reactions, including:
Substitution: The tribromomethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines .
Aplicaciones Científicas De Investigación
4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit certain enzymes and interfere with cellular processes. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Similar structure but with a methylsulfonyl group instead of a tribromomethanesulfonyl group.
4,6-Dimethyl-2-(phenylsulfonyl)pyrimidine: Contains a phenylsulfonyl group instead of a tribromomethanesulfonyl group.
Uniqueness
4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activities compared to similar compounds with different substituents .
Propiedades
Número CAS |
57617-88-6 |
|---|---|
Fórmula molecular |
C7H7Br3N2O2S |
Peso molecular |
422.92 g/mol |
Nombre IUPAC |
4,6-dimethyl-2-(tribromomethylsulfonyl)pyrimidine |
InChI |
InChI=1S/C7H7Br3N2O2S/c1-4-3-5(2)12-6(11-4)15(13,14)7(8,9)10/h3H,1-2H3 |
Clave InChI |
HELULTFWRKVGAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)S(=O)(=O)C(Br)(Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



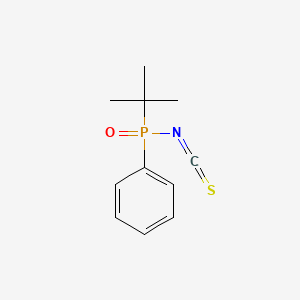
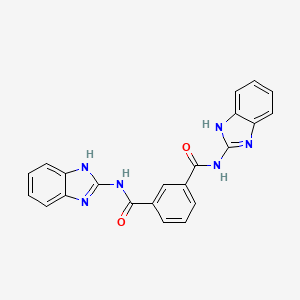
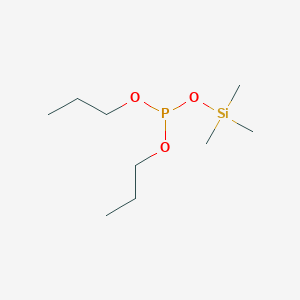
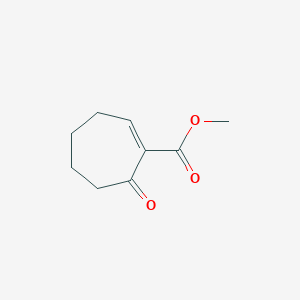

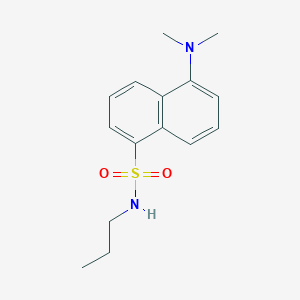
![Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate](/img/structure/B14631865.png)
![5H-[1,2,4]Triazolo[5,1-a]isoindol-5-one, 2-phenyl-](/img/structure/B14631870.png)
